molecular formula C13H15FN2O3S B2721763 N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide CAS No. 2411220-97-6

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide

Cat. No.: B2721763
CAS No.: 2411220-97-6
M. Wt: 298.33
InChI Key: PAJUUCFQHXIDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide is a chemical compound with the molecular formula C13H15FN2O3S and a molecular weight of 298.33. This compound is characterized by the presence of a fluoro-substituted phenyl ring, a sulfamoyl group, and a but-2-ynamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c1-4-5-12(17)16-13(2,3)10-7-6-9(8-11(10)14)20(15,18)19/h6-8H,1-3H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJUUCFQHXIDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Fluoro-substituted Phenyl Ring: The starting material, 2-fluoroaniline, undergoes sulfonation to introduce the sulfamoyl group.

    Alkylation: The intermediate product is then alkylated with 2-bromo-2-methylpropane to form the propan-2-yl derivative.

    Coupling with But-2-ynamide: Finally, the propan-2-yl derivative is coupled with but-2-ynamide under appropriate reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substituents on the phenyl ring or the alkyne moiety.

    Fluoro-substituted phenyl compounds: These compounds share the fluoro-substituted phenyl ring but have different functional groups attached.

    Sulfamoyl derivatives: These compounds contain the sulfamoyl group but differ in other parts of the molecule.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.